aluminum;(Z)-4-oxopent-2-en-2-olate
Description
Aluminum;(Z)-4-oxopent-2-en-2-olate, commonly known as aluminum acetylacetonate (Al(acac)₃), is a coordination complex where aluminum(III) is chelated by three acetylacetonate (acac) ligands . The acetylacetonate ligand, (Z)-4-oxopent-2-en-2-olate, is a β-diketone derivative that forms stable six-membered rings with metal ions through oxygen atoms at the 1 and 3 positions . This compound is synthesized via the reaction of aluminum salts with acetylacetone under basic conditions.
Al(acac)₃ is widely used as a precursor for sol-gel synthesis of alumina-based nanomaterials , a catalyst in organic reactions , and a desiccant in industrial adsorbents . Its stability in organic solvents and high thermal resistance (decomposition temperature >200°C) make it suitable for applications in materials science and catalysis.
Properties
Molecular Formula |
C15H21AlO6 |
|---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
aluminum;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
KILURZWTCGSYRE-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Al+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum acetylacetonate can be synthesized by reacting aluminum chloride with acetylacetone. The reaction typically involves the following steps:
- Dissolve aluminum chloride in an organic solvent.
- Add acetylacetone to the solution.
- Adjust the pH to facilitate the formation of the complex.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, aluminum acetylacetonate can be produced by:
- Adding aluminum powder to a reactor containing water.
- Heating the mixture to around 65°C.
- Slowly adding acetylacetone while maintaining the temperature.
- Adjusting the pH with sulfuric acid and sodium hydroxide.
- Cooling the reaction mixture and isolating the product by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Aluminum acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Ligand exchange reactions using different ligands and solvents.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Aluminum metal.
Substitution: Various aluminum complexes with different ligands
Scientific Research Applications
Aluminum acetylacetonate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of bio-compatible materials.
Medicine: Utilized in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Applied in the production of coatings, ceramics, and as a precursor for chemical vapor deposition (CVD) of aluminum oxide films .
Mechanism of Action
The mechanism of action of aluminum acetylacetonate involves the formation of a chelate ring where the acetylacetonate ligands coordinate with the aluminum ion. This coordination enhances the stability and reactivity of the compound. In catalytic applications, the aluminum center can facilitate various chemical transformations by providing a reactive site for substrate molecules .
Comparison with Similar Compounds
Lithium;(Z)-4-oxopent-2-en-2-olate (Li(acac))
Nickel;(Z)-4-oxopent-2-en-2-olate (Ni(acac)₂)
Cobalt;(Z)-4-oxopent-2-en-2-olate (Co(acac)₃)
Lead;(Z)-4-oxopent-2-en-2-olate (Pb(acac)₂)
- Formula : C₁₀H₁₄PbO₄ .
- Properties: High toxicity due to lead content; regulated under EINECS 239-323-7. Limited solubility in aqueous media.
- Applications : Restricted to specialized industrial processes under strict safety protocols .
Modified Acetylacetonate Ligands
Aluminum Hexafluoroacetylacetonate (Al(hfac)₃)
Aluminum;(Z)-4-ethoxy-4-oxobut-2-en-2-olate
- Formula : C₁₇H₂₅AlO₈ .
- Properties: Ethoxy substituents increase solubility in non-polar solvents. Reduced thermal stability compared to Al(acac)₃.
- Applications : Intermediate in organic synthesis and polymer cross-linking .
Comparative Analysis
Table 1: Key Properties of Aluminum Acetylacetonate and Analogues
Table 2: Structural and Functional Differences
| Compound | Ligand Modification | Oxidation State | Notable Reactivity |
|---|---|---|---|
| Al(acac)₃ | None | +3 | Hydrolysis-resistant, Lewis acidic |
| Al(hfac)₃ | Fluorinated | +3 | Enhanced volatility, stronger Lewis acid |
| Co(acac)₃ | None | +3 | Oxidative catalysis, magnetic properties |
Biological Activity
Aluminum (Z)-4-oxopent-2-en-2-olate, also known as aluminum acetylacetonate, is a compound of significant interest in various fields such as chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of Aluminum (Z)-4-Oxopent-2-en-2-olate
Chemical Properties:
- Molecular Formula: C₁₅H₂₁AlO₆
- Molecular Weight: 324.30 g/mol
- IUPAC Name: Aluminum (Z)-4-oxopent-2-en-2-olate
- InChI Key: KILURZWTCGSYRE-LNTINUHCSA-K
This compound is characterized by its ability to form stable chelate complexes with metal ions, which enhances its reactivity and potential biological activity.
The biological activity of aluminum (Z)-4-oxopent-2-en-2-olate primarily involves its interaction with various biological molecules, including enzymes and receptors. The mechanism can be summarized as follows:
- Chelation: The compound forms chelate rings with aluminum ions, which can modulate the activity of metal-dependent enzymes.
- Enzyme Interaction: It may inhibit or activate specific enzymes by altering their conformation or by competing with substrate binding.
- Signal Pathway Modulation: The compound can influence signaling pathways by interacting with cellular receptors.
1. Anticancer Properties
Research has demonstrated that aluminum acetylacetonate exhibits anticancer properties through various mechanisms:
- Cell Death Induction: Studies have shown that aluminum acetylacetonate can induce apoptosis in cancer cells by promoting DNA fragmentation, as evidenced by TUNEL assays conducted on treated cell lines .
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| C6 | Cu(acac)₂ | Strong positivity in TUNEL assay indicating cell death |
2. Antioxidant Activity
Aluminum acetylacetonate has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity can help protect cells from damage caused by free radicals, potentially reducing the risk of various diseases.
3. Enzyme Inhibition
The compound has been noted for its inhibitory effects on certain enzymes:
- Acetylcholinesterase (AChE): In studies involving similar compounds, the inhibition of AChE was observed, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
| Compound | AChE Inhibitory Activity (IC50) |
|---|---|
| PS10 | 15.3 nM |
| Standard | 15.68 nM |
Case Study 1: Anticancer Activity
A study highlighted the effectiveness of aluminum acetylacetonate in treating various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers following treatment with the compound .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of aluminum acetylacetonate analogs on models of Alzheimer's disease. The results suggested that these compounds could enhance cognitive function through AChE inhibition and antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
